Thymoquinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymoquinone can be synthesized through various methods. One common synthetic route involves the oxidation of thymol, a monoterpene phenol, using oxidizing agents such as potassium permanganate or chromic acid . Another method includes the dehydrogenation of γ-terpinene, followed by aromatization to form p-cymene, which is then hydroxylated to thymol and subsequently oxidized to this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from Nigella sativa seeds. The seeds are subjected to steam distillation to obtain the essential oil, which contains this compound . Various extraction methods, such as maceration, percolation, and ultrasonic-assisted extraction, have been employed to optimize the yield of this compound . Among these, the percolation method using methanol has been found to be the most effective .
Chemical Reactions Analysis
Types of Reactions: Thymoquinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form dithis compound, a dimeric compound.
Reduction: It can be reduced to form dihydrothis compound, which exhibits different biological activities.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Dithis compound.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Thymoquinone is used as a precursor for synthesizing various bioactive compounds.
Medicine: this compound exhibits promising anticancer, anti-inflammatory, and antioxidant properties. Additionally, it has shown potential in managing diabetes, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
Thymoquinone exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Thymoquinone is often compared with other quinones and monoterpenes due to its unique properties:
Similar Compounds: Dithis compound, p-cymene-2,5-dione, and p-mentha-3,6-diene-2,5-dione.
Uniqueness: Unlike other similar compounds, this compound exhibits a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.
This compound continues to be a subject of extensive research due to its potential therapeutic benefits and diverse biological activities. Its unique properties and mechanisms of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQHJBNSCLWCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060079 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
230.00 to 232.00 °C. @ 760.00 mm Hg | |
Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2. | |
Record name | Thymoquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16447 | |
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CAS No. |
490-91-5 | |
Record name | Thymoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thymoquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490915 | |
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Record name | Thymoquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16447 | |
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Record name | Thymoquinone | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-5-methyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.020 | |
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Record name | THYMOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O60IE26NUF | |
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Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 - 45 °C | |
Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thymoquinone exert its anti-cancer effects?
A1: this compound demonstrates anti-cancer activity through various mechanisms, including:
- Induction of Apoptosis: this compound triggers apoptosis (programmed cell death) in cancer cells by modulating the expression of key apoptotic proteins. Studies have shown that it downregulates anti-apoptotic proteins like Bcl-2 and c-FLIP while upregulating pro-apoptotic proteins like Bax and BAD. [, ] This disruption of the balance between pro- and anti-apoptotic proteins leads to caspase activation and subsequent apoptosis.
- Cell Cycle Arrest: this compound can induce cell cycle arrest, halting the uncontrolled proliferation characteristic of cancer cells. [] Further research is needed to fully elucidate the specific phases of the cell cycle targeted by this compound in different cancer types.
- Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to suppress metastasis and reverse EMT in prostate cancer cells by downregulating the TGF-β/Smad2/3 signaling pathway. [] This suggests a potential role for this compound in preventing cancer progression and metastasis.
- Reactive Oxygen Species (ROS) Generation: In some cancer cells, this compound triggers the production of ROS and superoxide, leading to oxidative stress and ultimately, cell death. [] This mechanism may contribute to its selective toxicity towards cancer cells, which are often under higher oxidative stress than normal cells.
- Disruption of Microtubule Dynamics: Research suggests that this compound interferes with microtubule polymerization, potentially by binding to β-tubulin. [] This disruption can activate the spindle checkpoint, leading to cell cycle arrest and potentially apoptosis in rapidly dividing cancer cells.
Q2: How does this compound affect inflammation?
A2: this compound displays anti-inflammatory properties by:
- Modulating Inflammatory Cytokines: Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α while promoting the expression of the anti-inflammatory cytokine IL-10. [] This modulation of the inflammatory response contributes to its protective effects in various inflammatory conditions.
- Inhibiting NF-κB Activation: this compound has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation. [, ] By inhibiting NF-κB, this compound can downregulate the expression of pro-inflammatory genes, thus dampening the inflammatory response.
Q3: What is the chemical structure of this compound?
A3: this compound is a naturally occurring benzoquinone.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic techniques like UV-Vis spectroscopy and NMR have been employed to characterize this compound. [, ] Further information on specific spectral data can be found in the referenced research articles.
Q5: How does the route of administration affect this compound's efficacy?
A5: The route of administration can impact this compound's efficacy. For example, in studies investigating its effects on neuropathic pain, intraperitoneal administration demonstrated better efficacy compared to oral administration. [, ] This difference highlights the importance of considering the route of administration when evaluating this compound's therapeutic potential.
Q6: What types of in vitro models have been used to study this compound?
A6: A variety of cell lines have been employed to study this compound's effects in vitro, including:
- Non-cancer cell lines: Human Embryonic Kidney cells (HEK293). []
- Primary cells: Mouse bone marrow-derived dendritic cells. []
Q7: What in vivo models have been used to study this compound's effects?
A7: Researchers have employed several animal models to evaluate this compound's therapeutic potential, including:
- Diabetes: Streptozotocin-induced diabetic rats to assess this compound's effects on glucose levels, insulin levels, and oxidative stress. [, ]
- Parkinson's Disease: 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model in rats to evaluate its neuroprotective effects and impact on miRNA expression. []
- Arthritis: Collagen-induced arthritis in rats to investigate its anti-inflammatory and antioxidant effects. []
- Cerebral Ischemia: Transient middle cerebral artery occlusion (tMCAO) in rats to assess its neuroprotective effects and impact on brain metabolites. [, ]
- Neuropathic Pain: Chronic constrictive injury of the sciatic nerve in rats to evaluate its analgesic effects. [, ]
- Testicular Torsion: Testicular torsion model in rats to determine its protective effects against oxidative injury. []
- Acoustic Trauma: Acoustic trauma model in rats to investigate its potential to protect against inner-ear damage. []
- Cadmium Toxicity: Cadmium-induced stress in germinated lentil seeds to assess its protective effects. []
Q8: What are the challenges associated with this compound's formulation?
A8: this compound's poor aqueous solubility and low skin permeability pose challenges for its formulation and delivery. []
Q9: How can these challenges be addressed?
A9: Researchers are exploring various strategies to enhance this compound's bioavailability, including:
- Nanoemulsions: Formulating this compound into nanoemulsions can improve its solubility, stability, and skin penetration, thereby enhancing its topical efficacy for wound healing. []
- Liposomes: Encapsulating this compound in liposomes can enhance its delivery, stability, and cellular uptake. [] This approach may improve its therapeutic efficacy and reduce potential side effects.
Q10: What analytical techniques are used to quantify this compound?
A10: Several analytical methods have been employed to quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for quantifying this compound in various matrices, including plant extracts and formulations. [, ]
- Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (SID GC-MS): This highly accurate and precise method utilizes a deuterated this compound internal standard for quantifying this compound in complex matrices. []
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